2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
Description
This compound is a benzothieno[2,3-d]pyrimidinone derivative featuring a 3-ethyl substituent on the pyrimidinone core, a sulfanyl (-S-) bridge linking to an acetamide group, and a 3-fluorophenyl moiety on the acetamide nitrogen. The 3-fluorophenyl group contributes to lipophilicity and metabolic stability, common in bioactive molecules due to fluorine’s electronegativity and small atomic radius .
Properties
CAS No. |
618879-60-0 |
|---|---|
Molecular Formula |
C20H20FN3O2S2 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C20H20FN3O2S2/c1-2-24-19(26)17-14-8-3-4-9-15(14)28-18(17)23-20(24)27-11-16(25)22-13-7-5-6-12(21)10-13/h5-7,10H,2-4,8-9,11H2,1H3,(H,22,25) |
InChI Key |
HOVVSYTVZNHNJU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=CC=C3)F)SC4=C2CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidine
The benzothieno[2,3-d]pyrimidine core is synthesized via cyclocondensation of 5,6,7,8-tetrahydrobenzothiophen-4(3H)-one with ethylurea under acidic conditions. Key steps include:
-
Alkylation : 5,6,7,8-tetrahydrobenzothiophen-4(3H)-one is treated with ethyl bromide in the presence of potassium carbonate to introduce the 3-ethyl substituent.
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Cyclization : The ethylated intermediate reacts with thiourea in refluxing ethanol with hydrochloric acid as a catalyst, forming the pyrimidine ring.
Reaction Conditions :
Sulfanyl Acetamide Side Chain Introduction
Synthesis of 2-Bromo-N-(3-fluorophenyl)acetamide
The acetamide precursor is prepared by reacting bromoacetyl bromide with 3-fluoroaniline in dichloromethane (DCM) under basic conditions:
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Acylation : 3-Fluoroaniline is treated with bromoacetyl bromide and triethylamine at 0°C to prevent diacylation.
-
Workup : The product is isolated via aqueous extraction and recrystallized from hexane/ethyl acetate.
Reaction Conditions :
-
Solvent: DCM
-
Temperature: 0°C → room temperature
-
Base: Triethylamine (1.2 equiv)
-
Yield: 85–90%
Thioether Formation
The sulfanyl linkage is established through a nucleophilic substitution between the core heterocycle and 2-bromo-N-(3-fluorophenyl)acetamide:
-
Deprotonation : The thiol group of the benzothieno[2,3-d]pyrimidine core is deprotonated using sodium hydride in tetrahydrofuran (THF).
-
Coupling : The resultant thiolate attacks the bromoacetamide derivative, forming the thioether bond.
Reaction Conditions :
Purification and Characterization
Chromatographic Purification
The crude product is purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials and byproducts.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.65–2.70 (m, 2H, CH₂), 3.45 (q, J = 7.2 Hz, 2H, NCH₂), 4.10 (s, 2H, SCH₂), 6.80–7.40 (m, 4H, Ar-H).
-
LC-MS : m/z 485.1 [M+H]⁺ (calculated for C₂₂H₂₂FN₃O₂S₂: 485.1).
Optimization Strategies
Solvent and Temperature Effects
Comparative studies on analogous compounds reveal that THF outperforms DMF or DCM in thioether formation due to better solubility of intermediates. Elevated temperatures (60°C vs. room temperature) improve reaction rates without compromising yield.
Catalytic Enhancements
Using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) increases thiolate reactivity, boosting yields to 78%.
Challenges and Mitigations
Oxidation Sensitivity
The thiol intermediate is prone to oxidation. Conducting reactions under nitrogen atmosphere and adding antioxidants (e.g., BHT) mitigate disulfide formation.
Byproduct Formation
Over-alkylation at the pyrimidine nitrogen is minimized by controlling stoichiometry (1:1 ratio of core to bromoacetamide).
Data Tables
Table 1: Summary of Key Reaction Steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Core Alkylation | Ethyl bromide, K₂CO₃, DMF, 80°C | 75% |
| Cyclization | Thiourea, HCl, EtOH, reflux | 72% |
| Thioether Coupling | NaH, THF, 60°C | 68% |
| Final Purification | Silica gel (EtOAc/Hexane 3:7) | 95% |
Chemical Reactions Analysis
Types of Reactions
2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound .
Scientific Research Applications
2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of sulfur-containing heterocyclic acetamides. Below is a detailed structural and functional comparison with analogs from the provided evidence:
Table 1: Structural and Functional Comparison
Key Findings :
Triazolo-pyrimidine cores () introduce additional nitrogen atoms, increasing polarity but possibly reducing membrane permeability .
Substituent Effects: Pyrimidinone Ring:
- Ethyl (target compound) vs. ethoxyphenyl (): Ethyl minimizes steric hindrance, while ethoxyphenyl adds electron-donating effects for enhanced π-π stacking .
- Chlorophenyl () increases lipophilicity but may introduce toxicity risks compared to fluorine .
- Acetamide Side Chain :
- 3-Fluorophenyl (target) vs. trifluoromethylphenyl (): Trifluoromethyl groups offer greater metabolic stability but may increase molecular weight and reduce solubility .
- Benzothiazole () enhances target affinity for specific pathways (e.g., Wnt/β-catenin) but complicates synthesis .
Synthetic Routes :
- Most analogs (e.g., ) are synthesized via nucleophilic substitution of chloroacetanilides with heterocyclic thiols under basic conditions (K2CO3/acetone), suggesting scalability for the target compound .
- Fluorinated derivatives () often require specialized reagents (e.g., fluorinated aryl boronic acids) for Suzuki couplings, increasing cost .
Biological Activity
The compound 2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 441.6 g/mol. The structure features a benzothieno-pyrimidine core with a sulfanyl group and a fluorophenyl acetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O2S |
| Molecular Weight | 441.6 g/mol |
| LogP | 5.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 6 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the benzothieno-pyrimidine framework followed by the introduction of the sulfanyl and acetamide groups. Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzothieno-pyrimidines have shown effectiveness against various bacterial strains. In vitro assays revealed that our compound displays moderate to high antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Anticancer Potential
Benzothieno-pyrimidine derivatives are being investigated for their anticancer properties. Research has demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential.
Case Study:
A study published in the International Journal of Molecular Sciences explored the anticancer effects of related thiazolo-pyrimidine derivatives. The results indicated significant cytotoxicity against human breast cancer cells (MCF-7) with IC50 values in the low micromolar range . This suggests that our compound may also possess similar anticancer activity.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor, particularly targeting protein kinases involved in cancer progression. Preliminary data suggest that it may act as a competitive inhibitor in certain enzymatic pathways, which warrants further investigation.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions requiring precise control of:
- Temperature : Optimal ranges (e.g., 60–80°C for cyclization steps) to avoid side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol aids in crystallization .
- Reaction Time Monitoring : Use TLC/HPLC to track reaction progress and terminate steps at >90% conversion .
- Purification : Column chromatography or recrystallization to isolate the final product with ≥95% purity .
Basic: Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR confirms the presence of the fluorophenyl group (δ 7.2–7.8 ppm) and thioether linkage (δ 3.5–4.0 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 485.12) and detects impurities .
- HPLC-PDA : Quantifies purity (>98%) and identifies residual solvents .
Basic: How can researchers design initial biological activity screens for this compound to identify potential therapeutic targets?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based assays (IC50 values) due to structural similarity to known inhibitors .
- Cell-Based Viability Screens : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to assess cytotoxicity .
- Target Prediction Tools : Leverage SwissTargetPrediction or molecular docking to prioritize targets based on the thienopyrimidine scaffold .
Advanced: What methodological approaches resolve discrepancies in biological activity data across experimental models?
Methodological Answer:
- Orthogonal Assays : Compare enzyme inhibition (in vitro) vs. cellular efficacy (e.g., Western blot for target modulation) to confirm on-target effects .
- Species-Specific Models : Evaluate metabolic stability in human vs. rodent microsomes to explain PK variability .
- Structural Analogs : Synthesize derivatives with modified substituents (e.g., 3,5-dimethylphenyl vs. 4-methoxyphenyl) to isolate activity drivers .
Advanced: How can computational chemistry predict biological activity and synthetic feasibility of derivatives?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, reducing trial-and-error synthesis .
- QSAR Modeling : Train models on datasets of thienopyrimidine analogs to predict bioactivity (e.g., logP, polar surface area) .
- Retrosynthetic Analysis : Tools like Synthia propose viable routes for introducing sulfanyl or fluorophenyl groups .
Advanced: What strategies establish structure-activity relationships (SAR) for this heterocyclic core?
Methodological Answer:
- Systematic Substitution : Replace the 3-ethyl group with bulkier alkyl chains (e.g., isopropyl) to study steric effects on target binding .
- Bioisosteric Replacement : Swap the acetamide moiety with carbamate or urea to assess hydrogen-bonding contributions .
- Crystallography : Solve co-crystal structures with target proteins (e.g., kinases) to map binding interactions .
Advanced: What protocols assess metabolic stability and pharmacokinetics in preclinical studies?
Methodological Answer:
- In Vitro Microsomal Stability : Incubate with human liver microsomes (HLM) and quantify parent compound loss via LC-MS/MS (t1/2 > 60 mins preferred) .
- In Vivo PK Studies : Administer IV/PO doses in rodents; collect plasma samples for AUC and bioavailability calculations .
- CYP Inhibition Screening : Test against CYP3A4/2D6 to predict drug-drug interaction risks .
Advanced: How are regioselective modifications of the thienopyrimidine scaffold achieved?
Methodological Answer:
- Protecting Groups : Use Boc for amine protection during sulfanyl-acetamide coupling to prevent side reactions .
- Stepwise Functionalization : Introduce the 3-fluorophenyl group via Ullmann coupling before cyclizing the thienopyrimidine core .
- Microwave-Assisted Synthesis : Accelerate ring-closure steps (e.g., from 6 hr to 30 min) with precise temperature control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
